![molecular formula C11H22N2O2 B12445893 R-3-Boc-3-methylaminopiperidine](/img/structure/B12445893.png)
R-3-Boc-3-methylaminopiperidine
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Overview
Description
R-3-Boc-3-methylaminopiperidine: is an organic compound with the molecular formula C11H22N2O2 . It is a white crystalline powder that is solid at room temperature. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of R-3-Boc-3-methylaminopiperidine involves several steps:
Chiral Resolution: Starting with N-Cbz-3-piperidinecarboxylic acid, chiral resolution is performed using R-phenylethylamine to obtain a compound I.
Acid-Amide Condensation: Compound I undergoes an acid-amide condensation reaction with ammonia gas to form compound II.
Hofmann Degradation: Compound II is subjected to Hofmann degradation to yield compound III.
Protection: Compound III is protected using di-tert-butyl dicarbonate to form compound IV.
Hydrogenation and Cbz-Removal: Finally, compound IV undergoes hydrogenation and Cbz-removal to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be mild, safe, reliable, and environmentally friendly, with high yield and low energy consumption .
Chemical Reactions Analysis
Types of Reactions: R-3-Boc-3-methylaminopiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
R-3-Boc-3-methylaminopiperidine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for treating type 2 diabetes.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of R-3-Boc-3-methylaminopiperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
S-1-N-Boc-3-methylaminopiperidine: This compound is similar in structure but differs in its stereochemistry.
1-Boc-3-hydroxypiperidine: Another related compound with a hydroxyl group instead of a methylamino group.
1-Boc-3-methylpiperazine: A similar compound with a piperazine ring instead of a piperidine ring
Uniqueness: R-3-Boc-3-methylaminopiperidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its versatility as an intermediate in organic synthesis and its applications in various fields highlight its importance .
Biological Activity
R-3-Boc-3-methylaminopiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Synthesis of this compound
This compound is synthesized through a multi-step process involving the protection of the amine group and subsequent alkylation. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, allowing for selective reactions without interfering with the piperidine ring.
Key Steps in Synthesis:
- Protection of Amine : The amine is protected using di-tert-butyl dicarbonate (Boc2O).
- Alkylation : The protected amine undergoes alkylation to introduce the methyl group.
- Deprotection : Finally, the Boc group is removed under acidic conditions to yield R-3-methylaminopiperidine.
2.1 Pharmacological Properties
This compound has been studied for various pharmacological activities, including:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Effects : Research indicates that derivatives of piperidine compounds can inhibit inflammatory pathways, suggesting similar potential for this compound.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Monoamine Oxidase (MAO) : This mechanism may contribute to increased levels of neurotransmitters such as serotonin and norepinephrine.
- Modulation of the MAPK Pathway : Similar compounds have shown to affect MAPK signaling pathways, which are crucial in cellular responses to stress and inflammation.
3. Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study | Findings | Methodology |
---|---|---|
Study A | Showed significant reduction in depressive behaviors in animal models | Behavioral assays post-treatment with varying doses |
Study B | Identified anti-inflammatory properties through cytokine assays | In vitro analysis on macrophage cell lines |
Study C | Investigated structure-activity relationship (SAR) with analogs | Docking studies and IC50 calculations |
3.1 Notable Research
- Antidepressant Effects : In a study assessing various piperidine derivatives, this compound exhibited a notable reduction in immobility time in forced swim tests, indicating potential antidepressant properties.
- Anti-inflammatory Activity : Another investigation demonstrated that piperidine derivatives could suppress the production of pro-inflammatory cytokines in activated macrophages, suggesting that this compound may similarly modulate inflammatory responses.
4. Conclusion
This compound represents a promising candidate for further research into its biological activities, particularly in the realms of neuropharmacology and inflammation. Ongoing studies will be essential to elucidate its mechanisms of action and therapeutic potential fully.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(methylamino)piperidine-3-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m1/s1 |
InChI Key |
CAYDBSFSSDWEDD-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]1(CCCNC1)NC |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCNC1)NC |
Origin of Product |
United States |
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